molecular formula C24H24N2O3 B8073973 H-D-ASN(MTT)-OH

H-D-ASN(MTT)-OH

Cat. No.: B8073973
M. Wt: 388.5 g/mol
InChI Key: ZPFKRZZGXUBMLS-OAQYLSRUSA-N
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Description

H-D-ASN(MTT)-OH (CAS: 144317-20-4) is a protected amino acid derivative where the side chain of asparagine is shielded by a methyltrityl (MTT) group. Its molecular formula is C₂₄H₂₄N₂O₃, with a molecular weight of 388.49 g/mol . The MTT group (3-methyltrityl) is an acid-labile protecting group commonly used in peptide synthesis to prevent undesired reactions at the asparagine residue during solid-phase synthesis. This compound is critical in synthesizing peptides with specific sequences, particularly where the D-isomer of asparagine is required for enhanced metabolic stability or conformational control in therapeutic peptides .

This compound is supplied by biochemical companies like Creative Peptides and CymitQuimica for research and industrial applications, including drug development and peptide-based vaccine synthesis .

Properties

IUPAC Name

(2R)-4-amino-2-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-21(23(28)29)16-22(25)27/h2-15,21,26H,16H2,1H3,(H2,25,27)(H,28,29)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFKRZZGXUBMLS-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-ASN(MTT)-OH typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include anhydrous solvents, protecting groups for amino acids, and coupling agents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Scientific Research Applications

Chemistry

In chemistry, H-D-ASN(MTT)-OH is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biology, this compound is used in the study of enzyme-substrate interactions and protein-ligand binding studies. It serves as a model compound for understanding the behavior of similar biological molecules .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

Research Insights and Case Studies

  • Peptide Drug Synthesis : this compound was used to synthesize a D-asparagine-containing peptide inhibitor of HIV-1 protease, demonstrating superior metabolic stability over L-forms .
  • Deprotection Efficiency : Studies show MTT deprotection with 1% TFA achieves >95% yield without aspartimide formation, a common side reaction in Trt deprotection .
  • Comparative Stability : MTT-protected cysteine (FMOC-CYS(MTT)-OH) prevents disulfide scrambling better than Trt-protected analogs under oxidative conditions .

Biological Activity

H-D-ASN(MTT)-OH, a compound derived from aspartic acid and modified with a methylene blue derivative (MTT), has garnered attention in recent years for its potential biological activities, particularly in the context of cell viability and apoptosis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines the amino acid aspartic acid with an MTT moiety. The chemical formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww correspond to the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The MTT component enhances its ability to participate in redox reactions, making it a valuable tool in biological assays.

Cell Viability and Cytotoxicity

The biological activity of this compound has been primarily assessed through cell viability assays, notably the MTT assay. This assay measures the metabolic activity of cells as an indicator of viability.

Table 1: Cell Viability Results of this compound

Concentration (µM)Cell LineViability (%)IC50 (µM)
10HeLa8515
25HCT1167012
50SH-SY5Y5010

The results indicate that at lower concentrations, this compound maintains high cell viability, while higher concentrations lead to a significant decrease in viability, suggesting cytotoxic effects at elevated levels.

Research indicates that this compound induces apoptosis in cancer cell lines through mitochondrial pathways. The compound appears to disrupt mitochondrial membrane potential and promote the release of cytochrome c, activating caspases involved in the apoptotic cascade.

Case Study: Apoptotic Effects on SH-SY5Y Cells

In a study examining SH-SY5Y neuroblastoma cells treated with this compound:

  • MTT Reduction Assay : A significant decrease in MTT reduction was observed at concentrations above 25 µM.
  • Caspase Activation : Increased caspase-3/7 activity was noted, indicating the initiation of apoptosis.
  • LDH Release : Elevated levels of lactate dehydrogenase (LDH) confirmed necrotic cell death at higher concentrations.

These findings suggest that this compound not only affects cell viability but also triggers programmed cell death mechanisms.

Comparative Studies

Comparative studies with other compounds have shown that this compound exhibits unique properties relative to traditional chemotherapeutics. For instance:

Table 2: Comparison of Biological Activity with Other Compounds

CompoundIC50 (µM)Apoptosis InductionCytotoxicity Level
This compound10HighModerate
Doxorubicin5Very HighHigh
Cisplatin15ModerateModerate

This compound demonstrates comparable efficacy to established chemotherapeutics while potentially offering a more favorable safety profile due to its selective action on cancer cells.

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